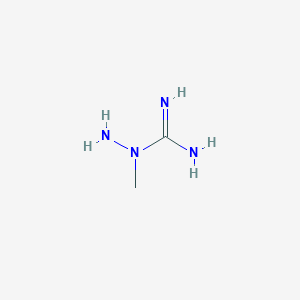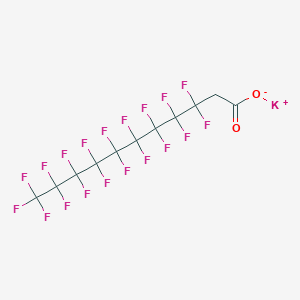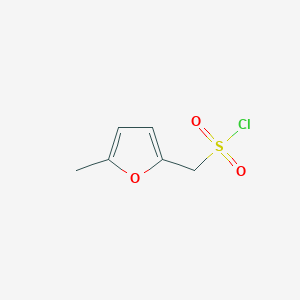
(5-Methylfuran-2-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylfuran-2-YL)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H7ClO3S. It is a derivative of furan, a heterocyclic organic compound, and contains a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methylfuran-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 5-methylfuran-2-methanesulfonic acid using thionyl chloride or phosgene. These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
(5-Methylfuran-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with similar reactivity but lacking the furan ring.
Tosyl chloride: Contains a toluene sulfonyl group instead of the methanesulfonyl group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethanesulfonyl group, offering different reactivity and properties.
Uniqueness
(5-Methylfuran-2-YL)methanesulfonyl chloride is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a useful building block for various applications.
Properties
Molecular Formula |
C6H7ClO3S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h2-3H,4H2,1H3 |
InChI Key |
VBKOHUIUVNRZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



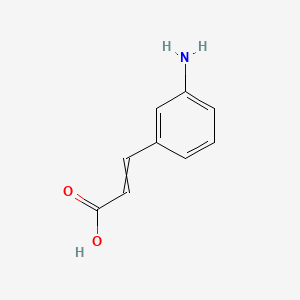
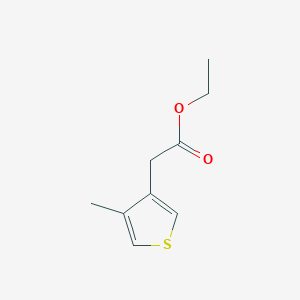
![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
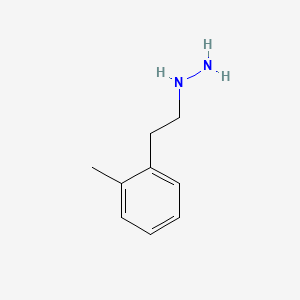
![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)

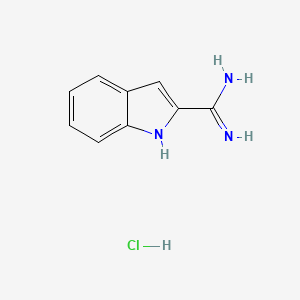
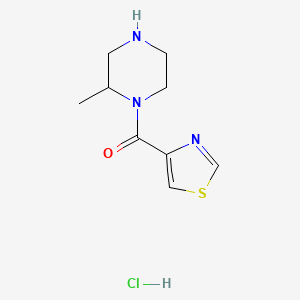
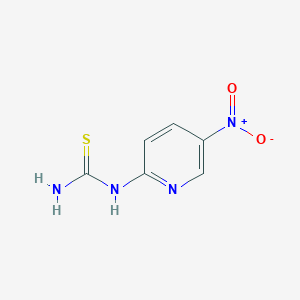
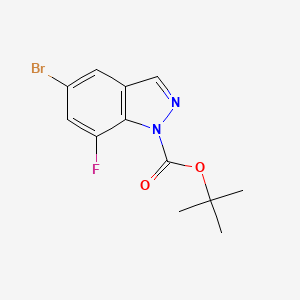
![4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B12438927.png)
